molecular formula C3H7NO4S2 B8387683 [1,3,2]Dithiazinane-1,1,3,3-tetraoxide

[1,3,2]Dithiazinane-1,1,3,3-tetraoxide

Cat. No.: B8387683
M. Wt: 185.2 g/mol
InChI Key: XDXLEIQIFKLGDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,3,2]Dithiazinane-1,1,3,3-tetraoxide is a six-membered heterocyclic compound containing two sulfur atoms (at positions 1 and 3), one nitrogen atom (position 2), and four sulfonyl oxygen atoms. Its structure is characterized by a saturated ring system with sulfonyl groups contributing to high polarity and chemical stability. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its unique electronic and steric properties .

Properties

Molecular Formula

C3H7NO4S2

Molecular Weight

185.2 g/mol

IUPAC Name

1,3,2-dithiazinane 1,1,3,3-tetraoxide

InChI

InChI=1S/C3H7NO4S2/c5-9(6)2-1-3-10(7,8)4-9/h4H,1-3H2

InChI Key

XDXLEIQIFKLGDZ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)NS(=O)(=O)C1

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications
[1,3,2]Dithiazinane-1,1,3,3-tetraoxide C₃H₄N₂O₄S₂ 184.22 Six-membered, sulfonyl groups Synthetic intermediates, drugs
2-Methyl-1,3-dithiolane 1,1,3,3-tetraoxide C₄H₈O₄S₂ 184.23 Five-membered, methyl-substituted Polymer precursors
4,4,5,5,6,6-Hexafluoroperhydro derivative C₃HF₆N₂O₄S₂ 293.16 Fluorinated backbone Battery electrolytes
Benzo[d][1,3,2]dithiazole tetraoxide C₇H₄N₂O₄S₂ 244.25 Benzo-fused, aromatic Chromophores, analytical probes

Research Findings

Synthetic Utility : [1,3,2]Dithiazinane tetraoxide serves as a precursor for 1,5-benzodiazepines via condensation with o-phenylenediamine, achieving yields of 72–94% .

Electrochemical Performance: Fluorinated derivatives exhibit ionic conductivities >1 mS/cm in Li-ion batteries, outperforming non-fluorinated analogs .

Drug Design : Imide-substituted analogs show reduced TPSA (from 110 Ų to 80 Ų) but require structural optimization to retain potency .

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